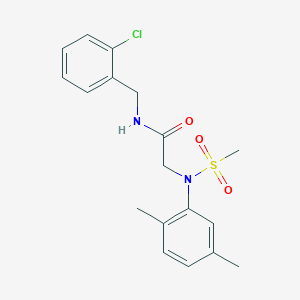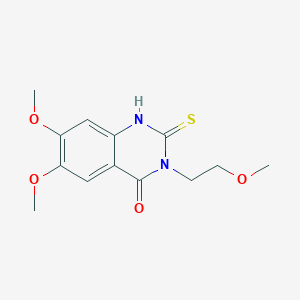
6,7-dimethoxy-3-(2-methoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
描述
6,7-Dimethoxy-3-(2-methoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound belonging to the quinazolinone family. This compound is characterized by its unique structure, which includes methoxy groups and a thioxo group, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3-(2-methoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps. One common method starts with the preparation of 6,7-dimethoxy-3-(2-methoxyethyl)-3,4-dihydroquinazolin-4(1H)-one, which is then subjected to thionation to introduce the thioxo group. The reaction conditions often involve the use of reagents such as Lawesson’s reagent or phosphorus pentasulfide (P2S5) under controlled temperatures and inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
6,7-Dimethoxy-3-(2-methoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Derivatives with substituted nucleophiles.
科学研究应用
6,7-Dimethoxy-3-(2-methoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6,7-dimethoxy-3-(2-methoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The thioxo group can interact with biological molecules, potentially inhibiting enzymes or modulating signaling pathways. The exact molecular targets and pathways are subjects of ongoing research .
相似化合物的比较
Similar Compounds
6,7-Dimethoxy-3-(2-methoxyethyl)-3,4-dihydroquinazolin-4(1H)-one: Lacks the thioxo group.
6,7-Dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the 2-methoxyethyl group.
Uniqueness
The presence of both methoxy groups and the thioxo group in 6,7-dimethoxy-3-(2-methoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one makes it unique compared to its analogs. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
属性
IUPAC Name |
6,7-dimethoxy-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-17-5-4-15-12(16)8-6-10(18-2)11(19-3)7-9(8)14-13(15)20/h6-7H,4-5H2,1-3H3,(H,14,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNOWLYWKAIKMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=CC(=C(C=C2NC1=S)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


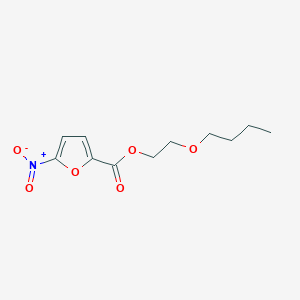
![(E)-4-[5-(Butyrylamino)-2-chloroanilino]-4-oxo-2-butenoic acid](/img/structure/B4557604.png)
![4-(3-methoxyphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4557606.png)
![4-({4-ALLYL-5-[(2,6-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)PHENYL METHYL ETHER](/img/structure/B4557608.png)
![2-[3-(2-methoxyethyl)-2,4-dioxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B4557616.png)
![3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4557623.png)
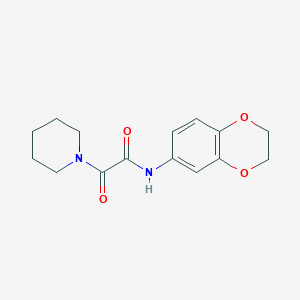
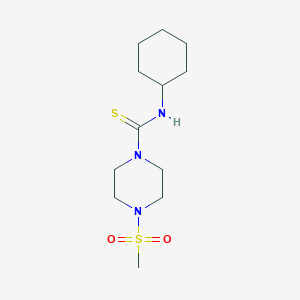
![Ethyl 6-methyl-2-{[(5-methyl-1,2-oxazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4557635.png)
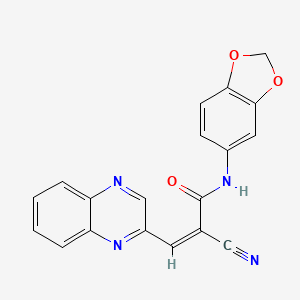
![isopropyl 2-({2-cyano-3-[4-(trifluoromethyl)phenyl]acryloyl}amino)-3-thiophenecarboxylate](/img/structure/B4557653.png)
![N',N'''-1,2-phenylenebis[N-allyl(thiourea)]](/img/structure/B4557666.png)
![3-[3-(4-fluoroanilino)-3-oxopropyl]sulfanyl-N-(4-fluorophenyl)propanamide](/img/structure/B4557678.png)
